(3-Aminopropyl)(2-methoxyethyl)amine

Organic Synthesis Polymer Chemistry Coordination Chemistry

(3-Aminopropyl)(2-methoxyethyl)amine, CAS 187150-19-2, is a bifunctional aliphatic diamine featuring a primary amine on a propyl chain and a secondary amine substituted with a 2-methoxyethyl group. This structural configuration introduces a polar ether moiety alongside two nucleophilic amine centers, distinguishing it from simple alkyl diamines.

Molecular Formula C6H16N2O
Molecular Weight 132.2 g/mol
CAS No. 187150-19-2
Cat. No. B1278699
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Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(2-methoxyethyl)amine
CAS187150-19-2
Molecular FormulaC6H16N2O
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCOCCNCCCN
InChIInChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3
InChIKeyLCVKUHWARTYVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopropyl)(2-methoxyethyl)amine (CAS 187150-19-2): A Bifunctional Diamine Building Block for Controlled Hydrophilicity and Selective Reactivity in Organic Synthesis


(3-Aminopropyl)(2-methoxyethyl)amine, CAS 187150-19-2, is a bifunctional aliphatic diamine featuring a primary amine on a propyl chain and a secondary amine substituted with a 2-methoxyethyl group . This structural configuration introduces a polar ether moiety alongside two nucleophilic amine centers, distinguishing it from simple alkyl diamines. The compound, also named N'-(2-methoxyethyl)propane-1,3-diamine, possesses a molecular formula of C6H16N2O and a molecular weight of 132.21 g/mol . It is commercially available as a colorless liquid with typical purities of 95% , and its bifunctional nature—encompassing primary amine coupling capability, secondary amine reactivity, and ether-enhanced solubility [1]—positions it as a versatile intermediate for pharmaceutical building blocks, ligand design, and functional polymer synthesis.

Why Generic Substitution Fails: Structural Nuances of (3-Aminopropyl)(2-methoxyethyl)amine that Preclude Simple Diamine Interchangeability


Substituting (3-Aminopropyl)(2-methoxyethyl)amine with a generic diamine such as 1,3-diaminopropane (1,3-DAP) or N,N'-dimethyl-1,3-propanediamine will fundamentally alter reaction outcomes and material properties due to quantifiable differences in molecular architecture. The target compound uniquely combines a primary amine terminus for covalent attachment with a secondary amine and a hydrogen-bonding ether group [1]. This contrasts sharply with symmetrical diamines, which lack the differential reactivity and amphiphilic character conferred by the 2-methoxyethyl substituent. Experimental evidence demonstrates that introducing an ether group into a diamine scaffold significantly increases molecular weight (+58 g/mol vs. 1,3-DAP) and, critically, enhances aqueous solubility and metal-chelating capacity [2]. Therefore, generic substitution risks: (1) loss of site-selective reactivity due to amine differentiation, (2) reduced aqueous compatibility in polymer or biological applications, and (3) altered ligand field strength in coordination chemistry, directly impacting experimental reproducibility and performance.

Quantitative Differentiation of (3-Aminopropyl)(2-methoxyethyl)amine: A Head-to-Head Evidence Guide for Scientific Procurement


Molecular Weight and Hydrogen Bonding Capacity: Differentiation from Unsubstituted 1,3-Diaminopropane (1,3-DAP)

(3-Aminopropyl)(2-methoxyethyl)amine possesses a molecular weight of 132.21 g/mol, which is approximately 78% greater than that of 1,3-diaminopropane (1,3-DAP; 74.12 g/mol) [1]. This increase is attributed to the methoxyethyl substitution. Furthermore, the compound contains three hydrogen bond acceptors (two amine nitrogens and one ether oxygen) compared to only two for 1,3-DAP [2]. This additional acceptor site enhances its capacity for intermolecular hydrogen bonding, directly influencing solubility parameters and supramolecular assembly behavior.

Organic Synthesis Polymer Chemistry Coordination Chemistry

Enhanced Conformational Flexibility: Rotatable Bond Comparison with Symmetrical Diamines

The target compound contains six rotatable bonds [1], compared to only two in 1,3-diaminopropane [2] and four in N,N'-dimethyl-1,3-propanediamine [3]. This tripling of rotatable bonds relative to the unsubstituted baseline provides significantly greater conformational entropy and adaptability, a critical factor in molecular recognition events and the design of flexible linkers for bioconjugation or metal-organic frameworks.

Drug Design Ligand Engineering Materials Science

Differential Amine Reactivity: Primary vs. Secondary Amine Sites for Site-Selective Derivatization

(3-Aminopropyl)(2-methoxyethyl)amine provides two chemically distinct amine environments: a primary amine (-NH2) and a secondary amine (-NH-) [1]. This is in stark contrast to symmetrical diamines like 1,3-DAP, which feature two identical primary amines, or N,N'-dimethyl-1,3-propanediamine, which features two identical secondary amines. This heterobifunctional nature enables site-selective functionalization strategies, such as initial protection/deprotection sequences or differential reactivity with electrophiles (e.g., primary amine reacting preferentially with NHS esters while secondary amine remains available for subsequent modifications).

Chemoselective Synthesis Bioconjugation Polymer Functionalization

Predicted LogP and Topological Polar Surface Area (TPSA): Implications for Bioavailability and Solubility

The predicted partition coefficient (XLogP3) for (3-Aminopropyl)(2-methoxyethyl)amine is -0.9, indicating a marked hydrophilic preference compared to 1,3-diaminopropane (LogP: -1.4) [1] and a stark contrast to more lipophilic alkylated diamines [2]. Its Topological Polar Surface Area (TPSA) is 47.3 Ų [1], which is approximately 83% greater than that of 1,3-DAP (25.9 Ų) [3], reflecting the contribution of the ether oxygen to polar surface area. These parameters are critical for predicting membrane permeability and aqueous solubility.

Medicinal Chemistry Drug Discovery ADME

Procurement-Driven Application Scenarios for (3-Aminopropyl)(2-methoxyethyl)amine Based on Verified Differentiation


Synthesis of Amphiphilic Ligands for Metal Complexation in Aqueous Media

Leveraging its enhanced hydrogen bonding capacity (3 acceptors vs. 2 for 1,3-DAP) [1] and balanced hydrophilicity (XLogP3 = -0.9) [2], (3-Aminopropyl)(2-methoxyethyl)amine is ideally suited for constructing metal-chelating ligands that require both strong metal coordination and high water solubility. The ether moiety increases polar surface area (TPSA = 47.3 Ų) [2], promoting aqueous compatibility, while the primary amine remains available for further derivatization or surface anchoring [3]. This contrasts with 1,3-DAP, which yields less soluble metal complexes in polar environments.

Site-Selective Bioconjugation and Polymer Functionalization via Heterobifunctional Amine Chemistry

The presence of both primary and secondary amine groups [3] enables orthogonal conjugation strategies that are impossible with symmetrical diamines. For instance, the primary amine can be selectively reacted with an activated ester (e.g., NHS ester) to form a stable amide bond, while the secondary amine remains unreacted for subsequent modifications or as a pH-responsive handle . This eliminates the need for complex protection/deprotection steps required when using 1,3-DAP [4], streamlining the synthesis of multifunctional polymers and bioconjugates.

Flexible Linker Design for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

With six rotatable bonds [2], (3-Aminopropyl)(2-methoxyethyl)amine offers significantly greater conformational flexibility than 1,3-DAP (2 rotatable bonds) [5], making it a preferred building block for designing flexible linkers in MOFs or dynamic covalent chemistry. This increased degrees of freedom allow the ligand to adapt to various metal coordination geometries without inducing excessive strain, potentially leading to more robust or responsive framework materials. The ether oxygen provides an additional Lewis basic site for secondary interactions.

Pharmaceutical Intermediate for Dopamine Receptor Modulators and CNS-Targeted Compounds

Derivatives of (3-Aminopropyl)(2-methoxyethyl)amine have shown promise in modulating dopamine receptors, which are critical targets for treating neurological disorders such as schizophrenia and Parkinson's disease . Its balanced physicochemical profile (LogP = -0.9, TPSA = 47.3 Ų) [2] aligns well with the parameters often sought for CNS drug candidates, offering a starting point that is neither excessively polar (like 1,3-DAP) nor overly lipophilic, thereby facilitating blood-brain barrier penetration assessments. The bifunctional amine structure also allows for diverse chemical diversification at both termini.

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